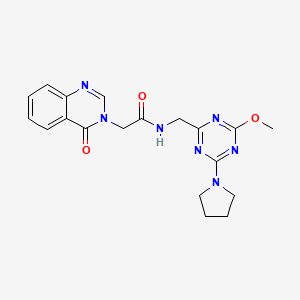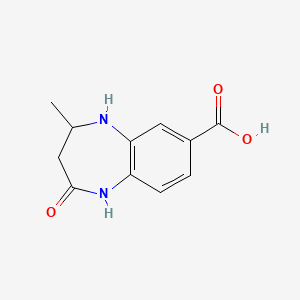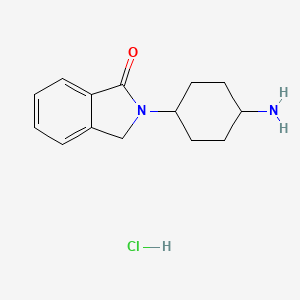
1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C25H27ClN2O2 and its molecular weight is 422.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Applications
The chemical compound 1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide and its derivatives have been extensively studied for their potential in various scientific applications, particularly in the synthesis of novel organic compounds that exhibit a range of biological activities. Studies have focused on the synthesis of novel derivatives with specific substituents that demonstrate antimicrobial, analgesic, anti-inflammatory, and potential anticancer activities.
Antimicrobial Agents : Novel derivatives synthesized from compounds structurally related to this compound have shown promising antimicrobial properties. Compounds synthesized have been evaluated for their antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating potential as antimicrobial agents (Desai et al., 2007; Patel & Shaikh, 2011).
Analgesic and Anti-inflammatory Activities : Cyclocondensation techniques have been used to create compounds exhibiting significant analgesic and anti-inflammatory effects. These effects were observed in models such as the hotplate test and carrageenan-induced inflammation, highlighting their potential in treating pain and inflammation (Yusov et al., 2019).
Cancer Research : Compounds related to this compound have been studied for their potential in enhancing the efficacy of chemotherapeutic drugs. For instance, PK11195, a compound with a somewhat similar structural motif, has been shown to increase the sensitivity of cancer cells to drugs like cisplatin and paclitaxel, suggesting its role in potentially new therapeutic strategies for treating endometrial and ovarian cancers (Takai et al., 2009).
Neuropharmacological Properties : Certain hexahydroquinoline derivatives have been evaluated for their neuroleptic properties, indicating potential applications in the treatment of neurological disorders. These studies demonstrate the versatility of compounds derived from this compound in developing new neuropharmacological agents (Clarke et al., 1978).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chloroaniline with 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, followed by coupling with N-(2-bromoethyl)cyclopentanecarboxamide. The resulting intermediate is then reduced to obtain the final product.", "Starting Materials": [ "4-chloroaniline", "5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "N-(2-bromoethyl)cyclopentanecarboxamide" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent such as EDCI and a base such as DIPEA to obtain the intermediate 1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide.", "Step 2: The intermediate is then coupled with N-(2-bromoethyl)cyclopentanecarboxamide in the presence of a palladium catalyst such as Pd(PPh3)4 and a base such as K2CO3 to obtain the final intermediate.", "Step 3: The final intermediate is then reduced using a reducing agent such as NaBH4 in the presence of a catalyst such as Pd/C to obtain the final product, 1-(4-chlorophenyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide." ] } | |
Numéro CAS |
851407-19-7 |
Formule moléculaire |
C25H27ClN2O2 |
Poids moléculaire |
422.95 |
Nom IUPAC |
1-(4-chlorophenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C25H27ClN2O2/c1-16-5-6-17(2)22-21(16)15-18(23(29)28-22)11-14-27-24(30)25(12-3-4-13-25)19-7-9-20(26)10-8-19/h5-10,15H,3-4,11-14H2,1-2H3,(H,27,30)(H,28,29) |
Clé InChI |
DGGRRCZFUGJTAK-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2713046.png)
![N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2713047.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2713049.png)


![2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713053.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2713059.png)



![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide;hydrochloride](/img/structure/B2713065.png)